molecular formula C20H23FN2O2 B5039148 [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone CAS No. 6037-35-0

[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

Cat. No.: B5039148
CAS No.: 6037-35-0
M. Wt: 342.4 g/mol
InChI Key: BKQQQJLQGDHNDN-UHFFFAOYSA-N
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Description

[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with an ethoxyphenyl group and a fluorophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the introduction of a 3-fluorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are key functional groups that enable binding to receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Piperacillin: A broad-spectrum beta-lactam antibiotic.

Uniqueness

What sets [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone apart is its combination of an ethoxyphenyl group and a fluorophenyl group attached to a piperazine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQQQJLQGDHNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387124
Record name [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6037-35-0
Record name [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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